molecular formula C25H25N7O2 B12473684 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide

Cat. No.: B12473684
M. Wt: 455.5 g/mol
InChI Key: VSNZLCKMNSCATI-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by its unique structure, which includes phenylamino groups and an ethoxyphenyl group attached to a triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Introduction of Phenylamino Groups: The phenylamino groups are introduced by reacting the triazine core with aniline in the presence of a catalyst.

    Attachment of the Ethoxyphenyl Group: The final step involves the reaction of the intermediate compound with 2-ethoxyphenylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Partially hydrogenated triazine derivatives.

    Substitution: Halogenated phenylamino derivatives.

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecules .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-ethoxyphenyl)glycinamide is unique due to the presence of both phenylamino and ethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C25H25N7O2

Molecular Weight

455.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H25N7O2/c1-2-34-21-16-10-9-15-20(21)29-22(33)17-26-23-30-24(27-18-11-5-3-6-12-18)32-25(31-23)28-19-13-7-4-8-14-19/h3-16H,2,17H2,1H3,(H,29,33)(H3,26,27,28,30,31,32)

InChI Key

VSNZLCKMNSCATI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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